Cas no 1267161-73-8 (2-2-(2-methylpropanesulfonyl)ethylpiperidine)

2-2-(2-methylpropanesulfonyl)ethylpiperidine structure
1267161-73-8 structure
商品名:2-2-(2-methylpropanesulfonyl)ethylpiperidine
CAS番号:1267161-73-8
MF:C11H23NO2S
メガワット:233.370822191238
MDL:MFCD19260900
CID:5168217
PubChem ID:71777985

2-2-(2-methylpropanesulfonyl)ethylpiperidine 化学的及び物理的性質

名前と識別子

    • 2-[2-(2-METHYLPROPANESULFONYL)ETHYL]PIPERIDINE
    • Piperidine, 2-[2-[(2-methylpropyl)sulfonyl]ethyl]-
    • 2-2-(2-methylpropanesulfonyl)ethylpiperidine
    • MDL: MFCD19260900
    • インチ: 1S/C11H23NO2S/c1-10(2)9-15(13,14)8-6-11-5-3-4-7-12-11/h10-12H,3-9H2,1-2H3
    • InChIKey: LNYZXJOPTJCREK-UHFFFAOYSA-N
    • ほほえんだ: S(CC(C)C)(CCC1CCCCN1)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 267
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 54.6

2-2-(2-methylpropanesulfonyl)ethylpiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01039259-5g
2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine
1267161-73-8 95%
5g
¥8218.0 2024-04-18
Enamine
EN300-242342-2.5g
2-[2-(2-methylpropanesulfonyl)ethyl]piperidine
1267161-73-8 95%
2.5g
$1509.0 2024-06-19
Enamine
EN300-242342-0.05g
2-[2-(2-methylpropanesulfonyl)ethyl]piperidine
1267161-73-8 95%
0.05g
$647.0 2024-06-19
Enamine
EN300-242342-0.1g
2-[2-(2-methylpropanesulfonyl)ethyl]piperidine
1267161-73-8 95%
0.1g
$678.0 2024-06-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01039259-1g
2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine
1267161-73-8 95%
1g
¥2828.0 2024-04-18
Enamine
EN300-242342-1.0g
2-[2-(2-methylpropanesulfonyl)ethyl]piperidine
1267161-73-8 95%
1.0g
$770.0 2024-06-19
Enamine
EN300-242342-5.0g
2-[2-(2-methylpropanesulfonyl)ethyl]piperidine
1267161-73-8 95%
5.0g
$2235.0 2024-06-19
Enamine
EN300-242342-1g
2-[2-(2-methylpropanesulfonyl)ethyl]piperidine
1267161-73-8
1g
$770.0 2023-09-15
Enamine
EN300-242342-10g
2-[2-(2-methylpropanesulfonyl)ethyl]piperidine
1267161-73-8
10g
$3315.0 2023-09-15
Enamine
EN300-242342-10.0g
2-[2-(2-methylpropanesulfonyl)ethyl]piperidine
1267161-73-8 95%
10.0g
$3315.0 2024-06-19

2-2-(2-methylpropanesulfonyl)ethylpiperidine 関連文献

2-2-(2-methylpropanesulfonyl)ethylpiperidineに関する追加情報

Introduction to 2-2-(2-methylpropanesulfonyl)ethylpiperidine (CAS No. 1267161-73-8)

2-2-(2-methylpropanesulfonyl)ethylpiperidine, identified by the Chemical Abstracts Service Number (CAS No.) 1267161-73-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, which is well-documented for its versatile applications in drug design and development. The structural motif of 2-2-(2-methylpropanesulfonyl)ethylpiperidine incorporates a sulfonyl group and an ethyl chain extension, features that contribute to its unique chemical properties and potential biological activities.

The synthesis of 2-2-(2-methylpropanesulfonyl)ethylpiperidine involves multi-step organic transformations, typically starting from commercially available precursors such as piperidine and 2-methylpropanesulfonyl chloride. The introduction of the sulfonyl group enhances the compound's solubility in polar solvents and its reactivity with nucleophiles, making it a valuable intermediate in the synthesis of more complex molecules. The ethyl chain extension further modulates the compound's pharmacokinetic profile, potentially influencing its metabolic stability and bioavailability.

In recent years, there has been growing interest in exploring the pharmacological potential of piperidine derivatives. The presence of both a sulfonyl group and a piperidine ring in 2-2-(2-methylpropanesulfonyl)ethylpiperidine suggests potential applications in the development of central nervous system (CNS) therapeutics, pain management agents, and anti-inflammatory drugs. Preliminary studies have indicated that this compound may exhibit inhibitory effects on certain enzyme targets, which are relevant to neurological disorders and inflammatory conditions.

One of the most compelling aspects of 2-2-(2-methylpropanesulfonyl)ethylpiperidine is its structural flexibility, which allows for further derivatization to create novel analogs with tailored biological activities. Researchers have been employing computational modeling and high-throughput screening techniques to identify structural modifications that could enhance potency, selectivity, and pharmacokinetic properties. These efforts are part of a broader trend in drug discovery where structure-based design plays a crucial role in optimizing lead compounds.

The role of sulfonamide derivatives in medicinal chemistry cannot be overstated. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The sulfonyl group in 2-2-(2-methylpropanesulfonyl)ethylpiperidine is particularly noteworthy for its ability to form hydrogen bonds with biological targets, thereby increasing binding affinity. This characteristic makes it an attractive scaffold for designing molecules that interact with proteins and enzymes involved in disease pathways.

Recent advancements in synthetic methodologies have enabled the efficient preparation of complex piperidine derivatives like 2-2-(2-methylpropanesulfonyl)ethylpiperidine on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly useful in introducing specific functional groups with high precision. These synthetic strategies not only improve yield but also allow for greater control over stereochemistry, which is critical for achieving desired biological outcomes.

The pharmacological evaluation of CAS No. 1267161-73-8 has revealed intriguing interactions with various biological targets. For instance, studies suggest that this compound may modulate the activity of neurotransmitter receptors, potentially leading to applications in treating conditions such as depression and anxiety. Additionally, its structural similarity to known bioactive molecules has prompted investigations into its potential role as a prodrug or a scaffold for drug delivery systems.

In conclusion, 2-2-(2-methylpropanesulfonyl)ethylpiperidine represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its synthetic accessibility, make it an attractive molecule for developing novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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